molecular formula C25H27N3O6S B15033605 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine

Katalognummer: B15033605
Molekulargewicht: 497.6 g/mol
InChI-Schlüssel: IXTHRXDHLWJNDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a nitrobenzenesulfonyl group attached to a piperazine ring

Vorbereitungsmethoden

The synthesis of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzyloxy and methoxyphenyl intermediates, followed by their coupling with the piperazine ring. The final step involves the introduction of the nitrobenzenesulfonyl group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and methoxyphenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzyloxy and methoxyphenyl groups may also contribute to the compound’s overall biological activity by interacting with cellular receptors and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-NITROBENZENESULFONYL)PIPERAZINE can be compared with similar compounds such as:

    1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-AMINOBENZENESULFONYL)PIPERAZINE: This compound has an amino group instead of a nitro group, which may result in different biological activities.

    1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-METHYLBENZENESULFONYL)PIPERAZINE: The presence of a methyl group instead of a nitro group can alter the compound’s reactivity and applications.

    1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-HYDROXYBENZENESULFONYL)PIPERAZINE:

Eigenschaften

Molekularformel

C25H27N3O6S

Molekulargewicht

497.6 g/mol

IUPAC-Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C25H27N3O6S/c1-33-23-12-11-21(17-24(23)34-19-20-7-3-2-4-8-20)18-26-13-15-27(16-14-26)35(31,32)25-10-6-5-9-22(25)28(29)30/h2-12,17H,13-16,18-19H2,1H3

InChI-Schlüssel

IXTHRXDHLWJNDG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.